molecular formula C20H31BrO3Si B14008496 3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one

3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one

Cat. No.: B14008496
M. Wt: 427.4 g/mol
InChI Key: WKVDFLVGKROPIR-UHFFFAOYSA-N
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Description

3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one is a synthetic organic compound with the molecular formula C20H31BrO3Si. This compound is characterized by its chromanone core structure, which is substituted with a bromo group, two methyl groups, and a triisopropylsilyl ether group. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one typically involves multiple steps:

    Formation of the Chromanone Core: The chromanone core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Protection of Hydroxyl Group: The hydroxyl group at the 7-position is protected by converting it into a triisopropylsilyl ether using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base like imidazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one can undergo various types of chemical reactions:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The chromanone core can be oxidized to form corresponding chromones or reduced to form chromanols.

    Deprotection: The triisopropylsilyl ether group can be removed under acidic conditions to regenerate the free hydroxyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Deprotection: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of chromones.

    Reduction: Formation of chromanols.

    Deprotection: Regeneration of the free hydroxyl group.

Scientific Research Applications

3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2,2-dimethylchroman-4-one: Lacks the triisopropylsilyl ether group.

    2,2-Dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one: Lacks the bromo group.

    3-Bromo-2,2-dimethyl-7-hydroxychroman-4-one: Lacks the triisopropylsilyl ether protection.

Uniqueness

3-Bromo-2,2-dimethyl-7-((triisopropylsilyl)oxy)chroman-4-one is unique due to the presence of both the bromo group and the triisopropylsilyl ether group. This combination allows for selective reactions at different sites of the molecule, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C20H31BrO3Si

Molecular Weight

427.4 g/mol

IUPAC Name

3-bromo-2,2-dimethyl-7-tri(propan-2-yl)silyloxy-3H-chromen-4-one

InChI

InChI=1S/C20H31BrO3Si/c1-12(2)25(13(3)4,14(5)6)24-15-9-10-16-17(11-15)23-20(7,8)19(21)18(16)22/h9-14,19H,1-8H3

InChI Key

WKVDFLVGKROPIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC2=C(C=C1)C(=O)C(C(O2)(C)C)Br

Origin of Product

United States

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